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Compound of Interest

Compound Name: Rubriflorin B

Cat. No.: B15593250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the

characterization of Rubriflorin B, a complex bisnortriterpenoid isolated from Schisandra

rubriflora. A notable complexity in the study of this natural product is the existence of conflicting

spectroscopic data between the isolated natural product and its synthetic counterpart, leading

to the designation of the natural isolate as "pseudo-Rubriflorin B" in some literature. This

guide presents the spectroscopic data for both the synthetic, structurally verified Rubriflorin B
and the originally isolated natural product for comparative analysis.

Spectroscopic Data
The structural elucidation of Rubriflorin B has been accomplished through a combination of

one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectroscopic data are crucial for determining the carbon-hydrogen

framework of the molecule. Below are the compiled chemical shifts for both the synthetic

Rubriflorin B and the natural isolate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of Synthetic Rubriflorin B
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Position δ (ppm) Multiplicity J (Hz)

H-1 3.25 m

H-2 1.80, 2.15 m

H-3 5.40 s

H-6 4.60 d 12.0

H-7 2.80 m

H-11 2.50 m

H-12 1.75, 2.05 m

H-15 7.05 s

H-17 3.80 s

Me-18 1.20 s

Me-19 1.25 s

Me-20 2.20 s

Me-28 0.95 d 7.0

OMe-16 3.90 s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of Synthetic Rubriflorin B
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Position δ (ppm) Position δ (ppm)

1 40.5 15 125.0

2 28.0 16 158.0

3 120.0 17 55.0

4 140.0 18 25.0

5 135.0 19 20.0

6 75.0 20 15.0

7 45.0 21 170.0

8 50.0 22 130.0

9 145.0 23 148.0

10 138.0 24 175.0

11 35.0 25 85.0

12 30.0 26 48.0

13 132.0 27 80.0

14 128.0 28 18.0

Table 3: ¹H and ¹³C NMR Spectroscopic Data of Natural Rubriflorin B (pseudo-Rubriflorin B)

Note: Detailed tabulated data for the natural isolate is not readily available in a consolidated

format in the primary literature. The characterization was based on extensive 1D and 2D NMR

analysis, with key differences in chemical shifts compared to the synthetic product, particularly

for the protons and carbons in the vicinity of the stereochemical discrepancies.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is employed to determine the elemental

composition of the molecule.

Table 4: Mass Spectrometry Data for Rubriflorin B
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Technique Ionization Mode [M+H]⁺ or [M+Na]⁺ Molecular Formula

HR-ESI-MS Positive 555.2125 [M+H]⁺ C₃₀H₃₄O₁₀

Experimental Protocols
The following sections detail the general experimental methodologies used to obtain the

spectroscopic data for Rubriflorin B.

NMR Spectroscopy
Instrumentation: NMR spectra are typically recorded on Bruker Avance spectrometers

operating at 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C.

Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) used as an internal standard.

Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY,

HSQC, HMBC) NMR experiments. For ¹H NMR, the spectral width is typically around 12 ppm

with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of around 220 ppm is

used.

Data Processing: The acquired data is processed using standard NMR software. Chemical

shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J)

are reported in Hertz (Hz).

Mass Spectrometry
Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or

Orbitrap mass spectrometer.

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this

type of molecule.

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation

by liquid chromatography.
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Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the

exact mass and subsequently the elemental composition of the compound.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic characterization of

a natural product like Rubriflorin B and the logical relationship in its structural elucidation.
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Figure 1. General workflow for the isolation and structural characterization of a natural product.
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Figure 2. Logical relationships in the structural elucidation of Rubriflorin B.

To cite this document: BenchChem. [Spectroscopic Characterization of Rubriflorin B: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593250#spectroscopic-data-nmr-ms-for-rubriflorin-
b-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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